REACTION_CXSMILES
|
[PH2](O)=[O:2].NC1C(C#N)=NC=CC=1.[NH2:13][C:14]1[C:15]([C:20]([NH2:22])=[S:21])=[N:16][CH:17]=[CH:18][CH:19]=1.[Cl:23][C:24]1[N:31]=[CH:30][CH:29]=[CH:28][C:25]=1[C:26]#[N:27]>[Ni].C(O)=O>[NH2:22][C:20]1[S:21][N:13]=[C:14]2[CH:19]=[CH:18][CH:17]=[N:16][C:15]=12.[S:21]1[C:24]2=[N:31][CH:30]=[CH:29][CH:28]=[C:25]2[CH:26]=[N:27]1.[Cl:23][C:24]1[N:31]=[CH:30][CH:29]=[CH:28][C:25]=1[CH:26]=[O:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CC1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CC1)C(=S)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C#N)C=CC=N1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[PH2](=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SN=C2C1N=CC=C2
|
Name
|
|
Type
|
product
|
Smiles
|
S1N=CC=2C1=NC=CC2
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=O)C=CC=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[PH2](O)=[O:2].NC1C(C#N)=NC=CC=1.[NH2:13][C:14]1[C:15]([C:20]([NH2:22])=[S:21])=[N:16][CH:17]=[CH:18][CH:19]=1.[Cl:23][C:24]1[N:31]=[CH:30][CH:29]=[CH:28][C:25]=1[C:26]#[N:27]>[Ni].C(O)=O>[NH2:22][C:20]1[S:21][N:13]=[C:14]2[CH:19]=[CH:18][CH:17]=[N:16][C:15]=12.[S:21]1[C:24]2=[N:31][CH:30]=[CH:29][CH:28]=[C:25]2[CH:26]=[N:27]1.[Cl:23][C:24]1[N:31]=[CH:30][CH:29]=[CH:28][C:25]=1[CH:26]=[O:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CC1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CC1)C(=S)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C#N)C=CC=N1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[PH2](=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SN=C2C1N=CC=C2
|
Name
|
|
Type
|
product
|
Smiles
|
S1N=CC=2C1=NC=CC2
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=O)C=CC=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |